molecular formula C12H19N3O5S B12513781 3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate

3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate

Cat. No.: B12513781
M. Wt: 317.36 g/mol
InChI Key: GSOSVVULSKVSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imipenem hydrate is a synthetic β-lactam antibiotic belonging to the carbapenem class. It was developed by Merck scientists in the mid-1970s and is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Imipenem hydrate is particularly effective against multi-drug resistant bacterial strains and is commonly used in combination with cilastatin to prevent its degradation by renal enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imipenem hydrate is synthesized through a multi-step process starting from thienamycin, a natural product produced by the bacterium Streptomyces cattleya. The synthesis involves the conversion of thienamycin to its 4-nitrobenzyl ester, followed by reaction with alkyl or aryl formimidate to yield imipenem .

Industrial Production Methods: Industrial production of imipenem hydrate involves deprotection of a carboxylic ester via catalytic hydrogenation in the presence of a catalyst deactivating agent. The process also includes rapid dissolution of imipenem in water at high temperature, followed by rapid cooling and isolation to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: Imipenem hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imipenem sulfoxide, while substitution reactions can yield various derivatives with modified antibacterial properties .

Scientific Research Applications

Imipenem hydrate has a wide range of scientific research applications:

Mechanism of Action

Imipenem hydrate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the loss of cell wall integrity, causing cell lysis and death .

Comparison with Similar Compounds

Uniqueness of Imipenem Hydrate: Imipenem hydrate is unique due to its broad-spectrum activity and stability against β-lactamase enzymes. Its combination with cilastatin enhances its therapeutic efficacy by preventing renal degradation, making it a valuable antibiotic for treating severe and resistant infections .

Properties

IUPAC Name

3-[2-(aminomethylideneamino)ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S.H2O/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOSVVULSKVSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.